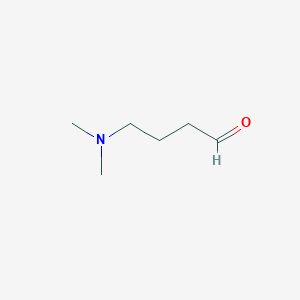

4-(Dimethylamino)butanal

Descripción general

Descripción

4-(Dimethylamino)butanal is an organic compound with the molecular formula C6H13NO. It is a derivative of butanal, where the fourth carbon atom is substituted with a dimethylamino group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)butanal can be achieved through several methods. One common approach involves the reaction of 4-chlorobutanal with dimethylamine. The process typically involves the following steps:

Oxidation: 4-chloro-1-butanol is oxidized to 4-chlorobutanal using an oxidizing agent such as sodium hypochlorite.

Acetalation: The resulting 4-chlorobutanal is then subjected to acetalation with methanol or ethanol to form the corresponding acetal.

Ammonolysis: The acetal is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to improve the overall efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-(Dimethylamino)butanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it to the corresponding alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

Oxidation: 4-(Dimethylamino)butanoic acid.

Reduction: 4-(Dimethylamino)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

4-(Dimethylamino)butanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Mecanismo De Acción

The mechanism of action of 4-(Dimethylamino)butanal involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group enhances its nucleophilicity, making it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic addition and substitution reactions, forming stable intermediates that can be further transformed into desired products .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Dimethylamino)butanol

- 4-(Dimethylamino)butanoic acid

- 4-(Dimethylamino)butyraldehyde diethyl acetal

Uniqueness

4-(Dimethylamino)butanal is unique due to its specific reactivity profile, which is influenced by the presence of both an aldehyde group and a dimethylamino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

4-(Dimethylamino)butanal, with the molecular formula C₆H₁₃NO, is an organic compound characterized by a dimethylamino group attached to a butanal backbone. This compound is notable for its potential biological activities, particularly in the context of neuropharmacology and organic synthesis. Despite its promising applications, detailed studies on its specific biological mechanisms remain limited.

- Molecular Formula : C₆H₁₃NO

- Boiling Point : Approximately 164°C

- pKa : ~9.71 (indicating basicity)

- Solubility : Soluble in various organic solvents

- Physical State : Colorless to light yellow liquid

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit significant biological activities, particularly in synthesizing hallucinogenic tryptamines, which may have applications in neuroscience and pharmacology. The compound's structural characteristics suggest potential interactions with neurotransmitter systems, which could influence central nervous system activity.

While specific mechanisms of action for this compound in biological systems are not well-documented, it is hypothesized that it may function as a substrate or intermediate in various biochemical pathways. Its derivatives have been shown to interact with neurotransmitter receptors, modulating synaptic activity and suggesting possible therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of compounds structurally related to this compound:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 4-Dimethylaminobutyraldehyde | Aldehyde | Similar backbone; used in similar synthesis pathways. |

| N,N-Dimethyl-2-butanamine | Amine | Exhibits different biological activity; more basic. |

| Dimethylaminopropylamine | Amine | Shorter chain; used in different pharmaceutical contexts. |

| 4-(N,N-Dimethylaminobutyraldehyde Dimethyl Acetal | Acetal | Higher stability; used as a protective group in synthesis. |

This comparative analysis highlights the unique structural arrangement of this compound, which influences its reactivity and biological interactions.

Case Studies and Research Findings

-

Neuropharmacological Applications :

- Studies have indicated that compounds derived from this compound may exhibit psychoactive effects similar to those observed with other hallucinogenic substances. This opens avenues for further research into their potential therapeutic uses in treating psychiatric disorders.

-

Electrochemiluminescence (ECL) Techniques :

- In one study, derivatives like 4-(Dimethylamino)butyric acid were utilized for ECL determination of biological substances such as bovine serum albumin (BSA). The method demonstrated high sensitivity and biocompatibility, showcasing the practical applications of related compounds in biomedical research .

-

Synthesis Pathways :

- Various synthetic methods for producing this compound have been explored, reflecting its accessibility for further chemical modifications. These methods often involve the use of established catalytic techniques that enhance yield and purity.

Safety and Handling Considerations

Due to its moisture sensitivity and potential hazards similar to other aldehydes, proper handling protocols should be observed when working with this compound. It is recommended to store the compound under inert gas conditions to maintain stability.

Propiedades

IUPAC Name |

4-(dimethylamino)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(2)5-3-4-6-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVVYUVMPBNOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593366 | |

| Record name | 4-(Dimethylamino)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104459-70-3 | |

| Record name | 4-(Dimethylamino)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.